molecular formula C14H7ClF3N3OS B2875716 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951899-78-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide

Cat. No.: B2875716
CAS No.: 951899-78-8
M. Wt: 357.74
InChI Key: KYGLEZCDQNJNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is a synthetic compound featuring a benzothiadiazole core fused to a carboxamide group. The benzothiadiazole moiety (a bicyclic structure containing sulfur and nitrogen) is linked to a 4-chloro-3-(trifluoromethyl)phenyl substituent via an amide bond. This structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a heteroaromatic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3OS/c15-10-3-2-8(6-9(10)14(16,17)18)19-13(22)7-1-4-11-12(5-7)23-21-20-11/h1-6H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLEZCDQNJNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression by controlling the acetylation of histones, which can influence the transcriptional activity of DNA.

Mode of Action

The compound selectively activates the p300 HAT activity. It directly binds to p300, leading to an enhancement in the p300 HAT activity. This interaction results in changes in the acetylation status of histones, thereby influencing the transcriptional activity of genes.

Biochemical Pathways

The activation of p300 HAT activity affects the chromatin remodeling process , a key biochemical pathway that regulates gene expression. By altering the acetylation status of histones, the compound can influence the structure of chromatin and thereby control the accessibility of the DNA to the transcription machinery. This can lead to changes in gene expression and have downstream effects on various cellular processes.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H6ClF3N2O
  • Molecular Weight : 248.62 g/mol
  • CAS Number : 1311423-89-8

The compound has been identified as an inhibitor of various enzymes involved in cancer progression. Specifically, it shows inhibitory activity against Raf kinase, which plays a crucial role in cell signaling pathways that regulate cell growth and proliferation. Inhibition of this enzyme can lead to reduced angiogenesis and tumor growth, making it a candidate for cancer treatment.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. It has been evaluated against multiple cancer cell lines, showing significant inhibition of cell proliferation.

Cell Line IC50 (µM) % Inhibition
MDA-MB-231 (Breast)1.9590.47%
HCT116 (Colon)2.3681.58%
PC-3 (Prostate)0.6784.32%
A549 (Lung)3.4584.83%

These results indicate that the compound is effective across various cancer types, with particularly low IC50 values suggesting high potency.

Mechanistic Studies

In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its anticancer activity.

Study 1: Inhibition of Raf Kinase

A study published in Cancer Research demonstrated that this compound effectively inhibits Raf kinase activity in vitro and in vivo models of melanoma. The study reported a significant reduction in tumor size and increased survival rates in treated mice compared to controls .

Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin and cisplatin. The combination therapy showed enhanced efficacy against resistant cancer cell lines, indicating potential for improved treatment regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notes
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide (Target) Benzothiadiazole 4-chloro-3-(trifluoromethyl)phenyl Not provided Fused bicyclic system with S/N atoms
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole 4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl; 3-chloro-2-pyridyl Not provided Smaller 5-membered ring; additional pyridyl group
N-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide Indoline 4-chloro-3-(trifluoromethyl)phenyl; sulfonamide linker Not provided Bicyclic indoline with sulfonamide
Benzamide,N-[4-chloro-3-[1,7-dihydro-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl) Pyrido[2,3-d]pyrimidine 4-chloro-3-(trifluoromethyl)phenyl; pyrido-pyrimidine 490.89 Larger heterocyclic system
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide Acetamide (no heterocycle) 4-chloro-3-(trifluoromethyl)phenyl ~237.45 (calculated) Simplest analog; lacks heterocyclic core

Key Observations :

  • Benzothiadiazole vs. Pyrazole () : The pyrazole-based compound () has a smaller 5-membered ring, which may reduce aromatic stability compared to the fused benzothiadiazole. The additional pyridyl substituent could enhance metal coordination or π-π stacking.
  • Indoline Sulfonamide (): Replacing benzothiadiazole with indoline introduces a sulfonamide linker, which may alter hydrogen-bonding interactions.
  • Pyrido-Pyrimidine () : The extended heterocyclic system in significantly increases molecular weight (490.89 g/mol), which may impact bioavailability.
  • Simplified Acetamide () : The absence of a heterocycle in ’s compound highlights the role of the benzothiadiazole core in modulating electronic properties or target binding.
Substituent Effects
  • Chloro and Trifluoromethyl Groups : Common to all compounds except , these electron-withdrawing groups enhance electrophilicity and may influence metabolic stability or receptor affinity.
  • Positional Variations : ’s compound substitutes the phenyl group at the 2- and 6-positions (methylcarbamoyl and methyl), whereas the target compound substitutes at 4-chloro and 3-trifluoromethyl. Positional differences could drastically alter steric and electronic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.